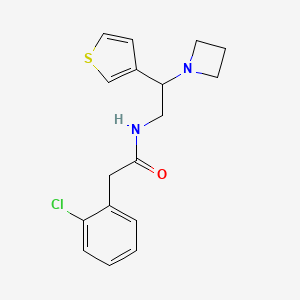
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide, commonly known as AZET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZET belongs to the class of compounds known as small molecule inhibitors and has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of AZET involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. AZET has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these proteins, AZET can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZET has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can effectively prevent the growth and spread of cancer. AZET has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using AZET in lab experiments is its high potency and specificity. AZET has been shown to be a highly potent inhibitor of cancer-related proteins, making it an ideal compound for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using AZET in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
将来の方向性
There are several future directions for the research on AZET. One of the major areas of research is the development of more efficient synthesis methods for AZET, which can increase its yield and purity. Another area of research is the identification of new therapeutic applications for AZET, including the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to investigate the safety and efficacy of AZET in clinical trials, which can pave the way for its use as a therapeutic agent in humans.
Conclusion:
In conclusion, AZET is a novel compound that has shown promising results in preclinical studies for the treatment of various diseases. Its high potency and specificity make it an ideal compound for studying the mechanisms of disease growth and proliferation. However, further research is needed to fully understand the safety and efficacy of AZET in clinical trials, and to identify new therapeutic applications for this compound.
合成法
The synthesis of AZET involves the reaction between 2-chloroacetophenone and 2-aminothiophene, followed by the reaction with azetidine. The resulting compound is then purified using column chromatography to obtain AZET in high purity. The synthesis method of AZET has been optimized to ensure maximum yield and purity of the compound.
科学的研究の応用
AZET has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for AZET is cancer treatment. AZET has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth and proliferation. It has been shown to inhibit the activity of various cancer-related proteins, including cyclin-dependent kinases and histone deacetylases.
特性
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-5-2-1-4-13(15)10-17(21)19-11-16(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9,12,16H,3,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWVJHYEUPYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)
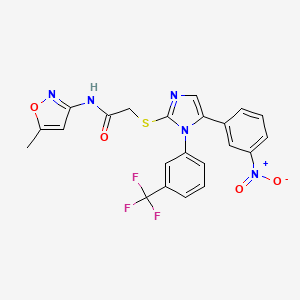

![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)
![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)
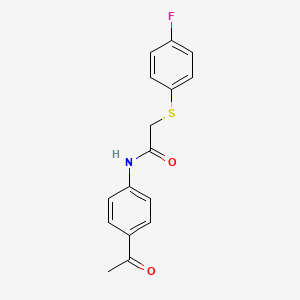
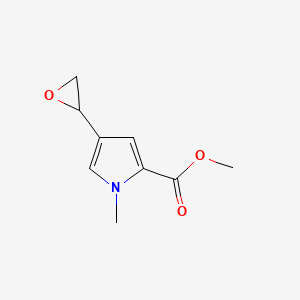
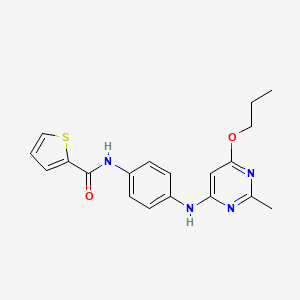
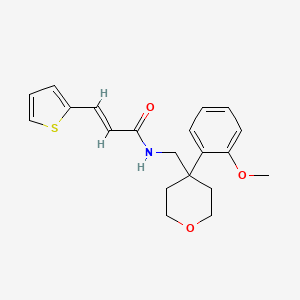
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)
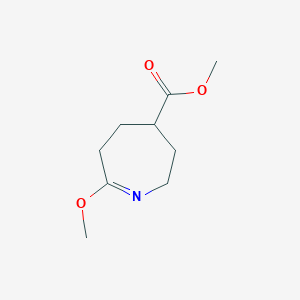
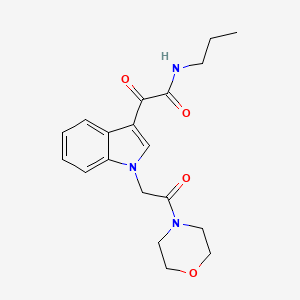
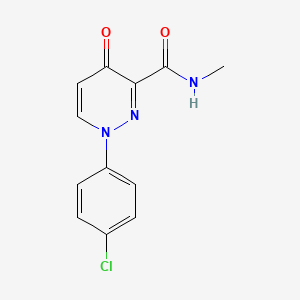
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2883027.png)